molecular formula C14H9ClO4 B6401140 2-(3-Carboxyphenyl)-6-chlorobenzoic acid CAS No. 1261924-24-6

2-(3-Carboxyphenyl)-6-chlorobenzoic acid

Cat. No.: B6401140
CAS No.: 1261924-24-6
M. Wt: 276.67 g/mol
InChI Key: OPMNTGIAPUTBMG-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-6-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a carboxyphenyl group and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as chlorination, carboxylation, and purification to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is optimized to achieve cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyphenyl)-6-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Carboxyphenyl)-6-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Carboxyphenyl)-propionic acid: Similar in structure but lacks the chlorine atom.

    5-(3-Carboxyphenyl)-pyridine-2-carboxylic acid: Contains a pyridine ring instead of a benzene ring.

    4-(3-Carboxyphenyl)picolinic acid: Features a picolinic acid moiety.

Uniqueness

2-(3-Carboxyphenyl)-6-chlorobenzoic acid is unique due to the presence of both a carboxyphenyl group and a chlorine atom. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. The compound’s structural features make it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

Properties

IUPAC Name

2-(3-carboxyphenyl)-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-6-2-5-10(12(11)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMNTGIAPUTBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689905
Record name 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-24-6
Record name 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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